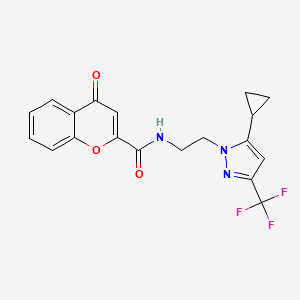

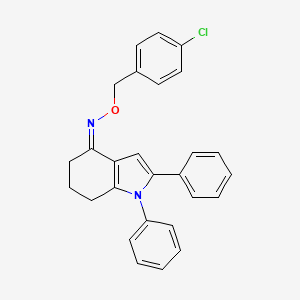

1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-phenylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-Hydroxy-2,2-di(thiophen-2-yl)acetate is a thiophene analog of glycolic acid used in various synthetic preparations .

Synthesis Analysis

The synthesis of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate involves the reaction of 2-THIENYLLITHIUM and ETHYL THIOPHENE-2-GLYOXYLATE .Molecular Structure Analysis

The molecular formula of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is C12H12O3S2 .Physical And Chemical Properties Analysis

The melting point of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is 53-56 °C, and its boiling point is 146-146.5 °C (Press: 2 Torr). Its density is predicted to be 1.347±0.06 g/cm3 .科学的研究の応用

Microwave Irradiation Technique in Synthesis

The microwave irradiation technique has been employed in the preparation of thiourea derivatives, showcasing an efficient method to synthesize compounds with potential biological activities. For instance, compounds synthesized using microwave irradiation, such as 1-ethyl-1-(2-hydroxy-ethyl)-3-naphthalen-1-yl-iourea, were analyzed for their antimicrobial potential against various bacteria and fungi, although they showed no significant inhibition. This method highlights a novel approach in synthesizing thiourea derivatives with possible applications in developing new antimicrobial agents (Hafizi Ahyak et al., 2016).

Photoluminescence and Analytical Applications

The photoluminescence properties of thiourea compounds have been explored for analytical purposes, such as the quenching of fluorescence by chromium(VI) ions using 1-(2-Hydroxyphenyl)thiourea. This property facilitates the determination of chromium(VI), demonstrating the compound's utility in environmental monitoring and analytical chemistry (A. Sunil & S. J. Rao, 2015).

Antimicrobial and Anti-HIV Studies

Thiourea derivatives have shown promise in antimicrobial and anti-HIV studies. Novel thiourea derivatives, including 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea, were synthesized and tested against various microorganisms, demonstrating significant antibacterial and anti-HIV activities. These findings suggest the potential of thiourea derivatives in the development of new therapeutic agents against infectious diseases (R. Patel et al., 2007).

Enantiodiscrimination by NMR Spectroscopy

A dimeric thiourea chiral solvating agent has been developed for the enantiodiscrimination of amino acid derivatives via NMR spectroscopy. This application underscores the versatility of thiourea derivatives in chiral discrimination, essential for pharmaceutical research and development (Alessandra Recchimurzo et al., 2021).

Hydroxyl Radical Scavenging

The role of substituted thiourea derivatives in scavenging hydroxyl radicals has been investigated, highlighting their potential in mitigating oxidative stress within biological systems. This activity is crucial for understanding the toxicological aspects of various substances and for developing antioxidants (G. Cohen, 1978).

Safety and Hazards

特性

IUPAC Name |

1-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c20-16(19-13-6-2-1-3-7-13)18-12-17(21,14-8-4-10-22-14)15-9-5-11-23-15/h1-11,21H,12H2,(H2,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQZEDVARJYEKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-phenylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2415061.png)

![3-Chloro-4-[(E)-2-cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2415070.png)

![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2415073.png)

![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2415075.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2415079.png)

![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2415080.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2415082.png)